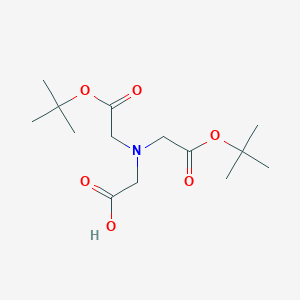

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-15(7-10(16)17)9-12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUFNPOTWJNGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441555 | |

| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171557-31-6 | |

| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid: A Key Bifunctional Linker in Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, a pivotal bifunctional chelating agent used extensively in chemical biology, drug delivery, and diagnostics. Structurally, it is a derivative of nitrilotriacetic acid (NTA) where two of the three carboxyl groups are protected as tert-butyl esters. This strategic protection scheme leaves a single carboxylic acid available for covalent conjugation to biomolecules, while the latent NTA moiety can be unmasked under acidic conditions to chelate metal ions. This guide delves into its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it details the mechanistic basis of its primary application as a linker for immobilizing histidine-tagged proteins and provides validated, step-by-step protocols for its conjugation and subsequent use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their workflows.

Introduction: The Strategic Importance of a Protected Chelator

In the intricate fields of proteomics, targeted drug delivery, and advanced diagnostics, the ability to selectively and stably link different molecular entities is paramount. This compound, hereafter referred to as NTA(OtBu)₂, serves as a cornerstone molecule for this purpose. It is a synthetic derivative of Nitrilotriacetic Acid (NTA), a tripodal chelator renowned for its high-affinity coordination with metal ions, most notably Nickel(II) (Ni²⁺) and Copper(II) (Cu²⁺).[1]

The genius of NTA(OtBu)₂ lies in its bifunctional nature, which is enabled by differential protection of its functional groups. The two tert-butyl esters render two of the three carboxylic arms of the NTA core inert to standard coupling chemistries. The causality behind this choice is the stability of the tert-butyl ester group to a wide range of reaction conditions, yet its clean, quantitative removal (deprotection) under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] This leaves a single, free carboxylic acid as a reactive handle for covalent attachment to a molecule of interest—be it an antibody, a peptide, a nanoparticle, or a solid support—via a stable amide bond.

Once conjugated, the latent chelating function can be revealed. The subsequent deprotection unmasks the full NTA moiety, which can then be "charged" with a metal ion. This platform is most famously exploited for its interaction with polyhistidine-tags (His-tags), a common feature engineered into recombinant proteins for purification and detection.[4] This guide provides the foundational knowledge and practical protocols to effectively utilize NTA(OtBu)₂ in advanced scientific applications.

Molecular Structure and Physicochemical Properties

2.1 Chemical Structure

The structure of NTA(OtBu)₂ features a central tertiary amine linked to three separate acetic acid residues. Two of these residues are esterified with tert-butyl groups, while one remains a free carboxylic acid.

-

IUPAC Name: this compound

-

Core Scaffold: Nitrilotriacetic Acid (NTA)

-

Key Functional Groups:

-

Tertiary Amine: The central nitrogen atom.

-

Free Carboxylic Acid (-COOH): The primary point of attachment for bioconjugation.

-

Two Tert-butyl Esters (-COO-tBu): Acid-labile protecting groups that mask the chelating functionality.

-

The presence of the bulky, lipophilic tert-butyl groups significantly influences the molecule's solubility and reactivity profile compared to its parent compound, NTA.

2.2 Physicochemical Properties

The quantitative data for NTA(OtBu)₂ are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 171557-31-6 | [5] |

| Molecular Formula | C₁₄H₂₅NO₆ | [5] |

| Molecular Weight | 303.35 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

| Solubility | Soluble in DMSO, DCM, DMF | [5] |

| SMILES | CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C | |

| InChI Key | DEUFNPOTWJNGNL-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of NTA(OtBu)₂ is a critical process that establishes the purity and reactivity of the final product. While several routes exist, a common and logical strategy involves the selective alkylation of a glycine derivative.

3.1 Synthetic Strategy: The Logic of Sequential Alkylation

A robust synthesis relies on the controlled, sequential addition of the acetate arms to a central nitrogen. A common approach involves the reaction of a glycine ester with two equivalents of an alkylating agent bearing the protected carboxylate.

The causality for this approach is twofold:

-

Starting Material Availability: Glycine derivatives and bromoacetates are readily available and cost-effective.

-

Reaction Control: The reaction conditions can be tuned to favor dialkylation of the primary amine of the glycine starting material.

3.2 Representative Synthetic Protocol

This protocol is a self-validating system; successful synthesis is confirmed by standard analytical techniques.

Reaction: Glycine tert-butyl ester hydrochloride + 2 eq. tert-Butyl bromoacetate

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend Glycine tert-butyl ester hydrochloride (1.0 eq.) in anhydrous acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.5 eq.), to the suspension and stir until the solution becomes clear. The base deprotonates the amine hydrochloride, making the nitrogen nucleophilic.

-

Alkylation: Add tert-Butyl bromoacetate (2.2 eq.) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. The nucleophilic nitrogen of the glycine ester attacks the electrophilic carbon of the bromoacetate, displacing bromide.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield NTA(OtBu)₂ as a solid.

3.3 Workflow for Synthesis and Purification

The logical flow from starting materials to the final, pure product is depicted below.

Caption: Workflow for the synthesis and purification of NTA(OtBu)₂.

Application as a Bifunctional Linker for His-Tag Recognition

The primary and most powerful application of NTA(OtBu)₂ is in the creation of surfaces, probes, or drug-delivery systems capable of specifically and reversibly capturing His-tagged proteins.[6][7]

4.1 Mechanism of Action: A Three-Step Process

The utility of NTA(OtBu)₂ unfolds in a logical, three-stage sequence: Conjugation, Deprotection, and Chelation.

-

Conjugation: The single free carboxylic acid on NTA(OtBu)₂ is activated (e.g., as an NHS ester) and reacted with a primary amine on a molecule of interest (e.g., a carrier protein, a nanoparticle surface) to form a stable amide bond.[8]

-

Deprotection: The conjugated molecule is treated with a strong acid, typically Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[2][9] The acid catalyzes the cleavage of the tert-butyl esters, releasing isobutylene and regenerating the two carboxylic acid groups.[10][11] This unmasks the NTA chelating moiety.

-

Metal Chelation & Protein Binding: The surface-immobilized NTA is then incubated with a solution of a metal salt (e.g., NiCl₂ or NiSO₄). The NTA moiety coordinates with the Ni²⁺ ion through its three carboxylates and the central nitrogen. This Ni²⁺-NTA complex presents open coordination sites that are perfectly arranged to bind with high affinity to the imidazole side chains of the two histidine residues in a His-tag, enabling specific protein capture.[4][12]

4.2 Application Workflow Diagram

This diagram illustrates the logical progression from the bifunctional linker to a functional protein-capture system.

References

- 1. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Capsid Constructors [capsidconstructors.github.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor-specific targeting of polymer drug delivery systems with recombinant proteins bound via tris(nitrilotriacetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tris(tert-butoxycarbonylmethyl)amine: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive overview of tris(tert-butoxycarbonylmethyl)amine, a versatile molecule with significant applications in synthetic chemistry and drug development. We will delve into its core chemical properties, provide detailed synthetic protocols, and explore its utility as a key building block for complex molecular architectures.

Introduction: Defining the Structure and Role of Tris(tert-butoxycarbonylmethyl)amine

Tris(tert-butoxycarbonylmethyl)amine, systematically named N,N-bis(2-tert-butoxy-2-oxoethyl)glycine tert-butyl ester, is a tertiary amine bearing three tert-butoxycarbonylmethyl substituents. This unique structure provides a masked, tripodal scaffold of carboxylic acids, which can be revealed under specific chemical conditions. Its primary utility lies in its role as a precursor to nitrilotriacetic acid (NTA) and its derivatives, which are powerful chelating agents, and as a versatile building block in the synthesis of complex organic molecules, including linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

The tert-butoxycarbonyl (Boc) protecting groups are a key feature of this molecule.[2] They offer robust protection of the carboxylic acid functionalities under a wide range of reaction conditions while being readily removable under acidic conditions.[3] This "on-off" capability is fundamental to its application in multi-step syntheses where precise control over reactive groups is paramount.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of tris(tert-butoxycarbonylmethyl)amine is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₃NO₆ | - |

| Molecular Weight | 359.46 g/mol | - |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | - |

| Boiling Point | Not readily available due to potential decomposition at high temperatures | - |

| Density | ~1.065 g/cm³ | [1] |

-

¹H NMR: A singlet corresponding to the nine protons of the three equivalent tert-butyl groups would be expected around δ 1.4-1.5 ppm. A singlet for the six methylene protons adjacent to the carbonyl groups would likely appear around δ 3.3-3.5 ppm.

-

¹³C NMR: Characteristic signals would include those for the quaternary carbons of the tert-butyl groups (~80-82 ppm), the methyl carbons of the tert-butyl groups (~28 ppm), the methylene carbons (~55-58 ppm), and the carbonyl carbons (~170 ppm).

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tris(tert-butoxycarbonylmethyl)amine is typically achieved through the alkylation of a primary amine or ammonia with a suitable tert-butyl haloacetate. The following protocol is a generalized procedure based on established synthetic methodologies for similar compounds.[6]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for tris(tert-butoxycarbonylmethyl)amine.

Detailed Experimental Protocol

Materials:

-

Ammonia (as a solution in a suitable solvent, e.g., dioxane) or glycine tert-butyl ester hydrochloride

-

tert-Butyl bromoacetate

-

Potassium carbonate (anhydrous) or sodium hydride

-

Acetonitrile (anhydrous) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of ammonia in dioxane (1.0 eq). If starting with glycine tert-butyl ester hydrochloride, it should be neutralized with a suitable base first.

-

Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (3.5 eq) to the flask, followed by the dropwise addition of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tris(tert-butoxycarbonylmethyl)amine.

Chemical Reactivity and Mechanistic Insights

The reactivity of tris(tert-butoxycarbonylmethyl)amine is dominated by the chemistry of the tert-butyl ester groups.

Deprotection of the Boc Groups

The most critical reaction of this molecule is the acid-catalyzed hydrolysis of the tert-butyl esters to reveal the corresponding carboxylic acids, forming nitrilotriacetic acid (NTA).[3]

Reaction Mechanism:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine | 175724-30-8 | Benchchem [benchchem.com]

- 4. cis-3-((tert-butoxycarbonyl)(methyl)amino)cyclobutyl methanesulfonate(1033718-11-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Tris(tert-butoxycarbonylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-butoxycarbonylmethyl)amine, a tripodal ligand, is a molecule of significant interest in the fields of coordination chemistry and drug development. Its unique trifunctional structure, featuring a central tertiary amine scaffold adorned with three tert-butoxycarbonylmethyl arms, imparts specific steric and electronic properties that are crucial for its application in the synthesis of complex molecules and as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of Tris(tert-butoxycarbonylmethyl)amine, offering field-proven insights into its characterization and handling. Understanding these properties is paramount for its effective utilization in research and development, ensuring reproducibility and the rational design of experimental protocols.

Chemical Identity and Core Physical Characteristics

Tris(tert-butoxycarbonylmethyl)amine is chemically identified as a tertiary amine with three ester-containing side chains. The presence of the bulky tert-butyl groups and the ester functionalities significantly influences its physical behavior.

| Property | Value | Source(s) |

| Chemical Name | Tris(tert-butoxycarbonylmethyl)amine | N/A |

| Synonyms | N,N-Bis(2-tert-butoxy-2-oxoethyl)glycine tert-butyl ester | N/A |

| CAS Number | 146599-52-8 | N/A |

| Molecular Formula | C₁₈H₃₃NO₆ | N/A |

| Molecular Weight | 375.46 g/mol | N/A |

| Physical State | Solid | N/A |

| Melting Point | 75-77 °C | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Solubility Profile

The solubility of Tris(tert-butoxycarbonylmethyl)amine is a critical parameter for its use in various synthetic transformations and purification protocols. Its structure, containing both polar (ester and amine groups) and nonpolar (tert-butyl and methylene groups) regions, results in a nuanced solubility profile.

Qualitative Solubility:

Based on its structure, Tris(tert-butoxycarbonylmethyl)amine is anticipated to be soluble in a range of common organic solvents. Preliminary data indicates solubility in methanol and water. A systematic approach to determining its solubility in other solvents is crucial for practical applications.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a standardized method for assessing the solubility of Tris(tert-butoxycarbonylmethyl)amine in various laboratory solvents.

Objective: To determine the qualitative solubility of Tris(tert-butoxycarbonylmethyl)amine in a range of common organic solvents.

Materials:

-

Tris(tert-butoxycarbonylmethyl)amine

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexane, Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Procedure:

-

Place approximately 10 mg of Tris(tert-butoxycarbonylmethyl)amine into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the following criteria:

-

Soluble: No visible solid particles remain after the addition of 1 mL of solvent.

-

Sparingly soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid is observed.

-

Causality Behind Experimental Choices: The choice of a range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility behavior, which is dictated by the "like dissolves like" principle. The incremental addition of solvent and vigorous mixing ensure that the system reaches equilibrium, providing an accurate assessment of solubility.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of Tris(tert-butoxycarbonylmethyl)amine. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Tris(tert-butoxycarbonylmethyl)amine.

¹H NMR: The proton NMR spectrum is expected to show two key signals:

-

A singlet at approximately 1.45 ppm, integrating to 27 protons, corresponding to the nine chemically equivalent methyl groups of the three tert-butyl esters. The high integration value of this peak is a strong diagnostic indicator of the compound's identity.

-

A singlet at approximately 3.4 ppm, integrating to 6 protons, corresponding to the three methylene groups adjacent to the central nitrogen atom.

¹³C NMR: The carbon NMR spectrum should exhibit characteristic signals for the different carbon environments:

-

Signals for the methyl carbons of the tert-butyl groups around 28 ppm.

-

A signal for the methylene carbons adjacent to the nitrogen around 55-60 ppm.

-

A signal for the quaternary carbons of the tert-butyl groups around 80-82 ppm.

-

A signal for the carbonyl carbons of the ester groups around 170-172 ppm.

Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum of Tris(tert-butoxycarbonylmethyl)amine for structural confirmation.

Materials:

-

Tris(tert-butoxycarbonylmethyl)amine (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

Pasteur pipette

-

Cotton wool

Procedure:

-

Accurately weigh 5-10 mg of Tris(tert-butoxycarbonylmethyl)amine and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.

-

Filter the solution through the cotton plug directly into a clean NMR tube to remove any particulate matter.[1]

-

Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 400 MHz or higher, using standard acquisition parameters.[2]

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. Filtering the sample is a critical step to ensure good spectral resolution by removing any suspended particles that can disrupt the magnetic field homogeneity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in Tris(tert-butoxycarbonylmethyl)amine. As a tertiary amine, it will not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[3][4]

Expected IR Absorptions:

-

C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the numerous C-H bonds in the alkyl groups.

-

C=O stretching: A very strong and sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: Strong absorptions in the 1250-1150 cm⁻¹ region corresponding to the C-O single bonds of the ester groups.

-

C-N stretching: A medium to weak absorption in the 1250–1020 cm⁻¹ range for the aliphatic amine.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 376.47.

Fragmentation: The fragmentation of tertiary amines in mass spectrometry often involves cleavage of the C-C bond beta to the nitrogen atom.[5][6] For Tris(tert-butoxycarbonylmethyl)amine, fragmentation is likely to involve the loss of one or more of the tert-butoxycarbonylmethyl arms. The loss of isobutylene (56 Da) from the tert-butyl group is also a common fragmentation pathway for Boc-protected compounds.

Crystal Structure

As of the current literature survey, the single-crystal X-ray structure of Tris(tert-butoxycarbonylmethyl)amine has not been reported. The determination of its crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing arrangement. The tripodal nature of the molecule suggests a complex three-dimensional structure.[1][7][8][9]

Applications in Research and Drug Development

The physical properties of Tris(tert-butoxycarbonylmethyl)amine are directly relevant to its applications. Its defined structure and the presence of three ester groups make it an ideal tripodal ligand for the synthesis of well-defined metal complexes. In drug development, the Boc-protecting groups can be readily removed under acidic conditions, revealing three carboxylic acid functionalities. This tri-acid derivative can be used as a versatile linker or scaffold in the design of targeted drug delivery systems, imaging agents, and other therapeutic constructs.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of Tris(tert-butoxycarbonylmethyl)amine. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this important molecule. A thorough understanding of its physical characteristics, from solubility to spectroscopic signatures, is essential for its successful application in the synthesis of novel compounds and the development of advanced therapeutic agents. Further research to determine its boiling point, density, and crystal structure will undoubtedly enhance its utility in the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. youtube.com [youtube.com]

- 7. inorgchemres.org [inorgchemres.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of the novel amine (R*,R*,R*)-tris(α-methylbenzyl)amine. X-Ray crystal structures of racemic and enantiomerically pure forms - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS: 171557-31-6), a key intermediate in the synthesis of bifunctional chelating agents. Commonly referred to as DTPA-bis(t-butyl ester), the solubility of this compound is a critical parameter for researchers and drug development professionals in reaction setup, purification, and formulation. This document elucidates the molecular features governing its solubility, presents known quantitative data, and provides detailed, field-proven protocols for researchers to determine solubility in their own experimental systems.

Introduction: The Pivotal Role of DTPA-bis(t-butyl ester) in Bioconjugation

This compound is a derivative of Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent. The parent DTPA molecule is highly polar and primarily water-soluble.[1][2] However, the introduction of two tert-butyl ester groups fundamentally alters its physicochemical properties. These bulky, nonpolar ester groups act as protecting groups for the carboxylic acid moieties, preventing them from participating in reactions until desired and, crucially, rendering the molecule significantly more lipophilic.

This enhanced lipophilicity makes DTPA-bis(t-butyl ester) soluble in a range of organic solvents, facilitating its use in organic-phase peptide synthesis and other conjugation reactions where aqueous solvents are unsuitable.[3] Understanding its solubility profile is therefore not merely a matter of practicality but a cornerstone of designing successful synthetic and purification strategies.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by the interplay of its functional groups and the overall molecular architecture. The principle of "like dissolves like" is paramount: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4]

DTPA-bis(t-butyl ester) is an amphiphilic molecule, possessing both polar and nonpolar regions:

-

Polar Moieties: The molecule contains a central tertiary amine and a free carboxylic acid. These groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents.

-

Nonpolar Moieties: The two tert-butyl ester groups are large, hydrophobic, and dominate a significant portion of the molecular surface. These groups interact favorably with nonpolar organic solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between these competing characteristics. The bulky tert-butyl groups effectively shield the polar core, leading to poor solubility in highly polar solvents like water, but excellent solubility in moderately polar to nonpolar organic solvents that can accommodate the hydrophobic esters.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Relative Polarity | Solubility (mg/mL) | Classification | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 100 | Very Soluble | [5] |

Note: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for experimental use.[2]

Based on the solubility of structurally similar molecules, such as DTPA-tetra(t-butyl ester) and other PEGylated tert-butyl esters, a qualitative solubility profile in other common laboratory solvents can be predicted. This information should be confirmed experimentally for precise applications.[2][4][6]

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Soluble to Very Soluble | Effective at solvating both moderately polar and nonpolar compounds. |

| Chloroform | Soluble to Very Soluble | Similar properties to DCM. |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether capable of solvating the molecule. |

| Ethyl Acetate | Soluble | A moderately polar solvent commonly used in chromatography for similar compounds. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Methanol / Ethanol | Moderately Soluble to Soluble | The polar hydroxyl group can interact with the polar core, while the alkyl chain interacts with the esters. Solubility may be limited compared to aprotic solvents. |

| Hexane / Heptane | Sparingly Soluble to Insoluble | These nonpolar aliphatic solvents are unlikely to effectively solvate the polar amine and carboxylic acid groups. |

| Water | Insoluble | The large hydrophobic ester groups prevent dissolution in water. The parent compound, DTPA, is only slightly soluble in water (5 g/L).[7][8] |

Experimental Protocol for Solubility Determination

Given the necessity for precise solubility data in specific applications, researchers must often determine this parameter empirically. The following protocol provides a robust, self-validating method for determining the solubility of DTPA-bis(t-butyl ester) at room temperature.

Materials and Equipment

-

This compound (solid, white to off-white powder)[5]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Orbital shaker or rotator

-

Water bath sonicator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Pipettes

Step-by-Step Methodology

This protocol is based on the equilibrium shake-flask method, a gold standard for solubility determination.[9]

-

Preparation: Add an excess amount of DTPA-bis(t-butyl ester) (e.g., 25-50 mg) to a pre-weighed glass vial. Record the exact mass of the compound added.

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates a starting concentration well above the expected solubility limit, ensuring a saturated solution with excess solid.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. This extended mixing time is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Mechanical Agitation (Optional but Recommended): For compounds that are slow to dissolve, a sequence of mechanical procedures can be employed during the initial mixing phase:

-

Vortex the vial vigorously for 1-2 minutes.

-

If solid remains, place the vial in a water bath sonicator for up to 5 minutes.[10]

-

Caution: Avoid excessive heating during sonication, as this can affect the measurement.

-

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15-20 minutes.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.

-

Solvent Evaporation and Quantification: Determine the mass of the collected filtrate. Carefully evaporate the solvent from the filtrate vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated as follows:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be performed:

-

Visual Confirmation: Before and after equilibration, visually confirm that excess, undissolved solid remains at the bottom of the vial. The absence of solid indicates that the compound is fully soluble at that concentration, and the experiment should be repeated with a greater amount of solute.

-

Time to Equilibrium: To confirm that 24 hours is sufficient for equilibration, a second time point (e.g., 48 hours) can be tested. If the solubility values are consistent, equilibrium has been reached.

Visualization of Key Concepts

Molecular Structure and Functional Groups

The following diagram illustrates the key functional groups of DTPA-bis(t-butyl ester) that dictate its solubility behavior.

Caption: Polarity map of DTPA-bis(t-butyl ester).

Experimental Workflow Diagram

The following workflow outlines the logical steps for the empirical determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Conclusion

This compound exhibits a solubility profile dominated by its hydrophobic tert-butyl ester moieties. It is highly soluble in polar aprotic solvents like DMSO and is expected to be readily soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and THF. Conversely, it is insoluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable and validated method. A thorough understanding of these solubility characteristics is essential for the effective use of this versatile chelator intermediate in research and development.

References

- 1. shivchem.com [shivchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. nanopartikel.info [nanopartikel.info]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Design and Evaluation of Tris(tert-butoxycarbonylmethyl)amine as a Hypothetical Glycine Analogue

For Distribution To: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the conceptual design, theoretical evaluation, and potential challenges of using tris(tert-butoxycarbonylmethyl)amine as a glycine analogue. It is important to note that this specific molecule, N(CH₂COOtBu)₃, is not a widely recognized or characterized compound in the existing scientific literature. Therefore, this guide utilizes it as a hypothetical case study to illustrate the principles of medicinal chemistry and neuropharmacology in drug design.

Introduction: The Rationale for Glycine Analogues

Glycine is the simplest amino acid, yet it plays a complex and dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs) to dampen neuronal excitability.[1][2] Concurrently, it serves as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission throughout the brain. This dichotomy makes the glycinergic system a compelling target for therapeutic intervention in a range of disorders, from chronic pain and epilepsy to psychiatric conditions.

The development of glycine analogues—molecules designed to mimic or modulate the action of glycine—is a key strategy for targeting these pathways. This guide uses a hypothetical molecule, tris(tert-butoxycarbonylmethyl)amine , to explore the multifaceted process of designing and evaluating such a compound. We will deconstruct its chemical architecture, propose potential mechanisms of action, and outline a rigorous, self-validating experimental workflow to test its viability as a therapeutic candidate.

Section 1: The Biological Target: Glycine Receptors (GlyRs)

To design an effective analogue, one must first deeply understand the target. The primary focus for inhibitory modulation is the GlyR.

Structure and Function of the Glycine Receptor

The GlyR is a pentameric ligand-gated ion channel, belonging to the Cys-loop superfamily, which also includes GABA-A and nicotinic acetylcholine receptors.[1][3]

-

Composition: Functional GlyRs are typically formed from a combination of α (1-4) and β subunits. While α subunits can form functional homomers in expression systems, the majority of native adult GlyRs are heteromeric (e.g., α1β) complexes.[3][4]

-

Mechanism of Action: When glycine binds to the extracellular domain of the GlyR, it triggers a conformational change that opens a central ion pore.[2] This pore is selectively permeable to chloride ions (Cl⁻). In most mature neurons, the influx of Cl⁻ leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.[1][2]

Pharmacological Modulation of GlyRs

The GlyR possesses multiple sites for pharmacological intervention:

-

Orthosteric Site: This is the binding site for the endogenous agonist, glycine. Direct agonists (like taurine and β-alanine) and competitive antagonists (like strychnine) bind here.[2]

-

Allosteric Sites: These are distinct sites on the receptor where modulators can bind to either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to glycine. Many compounds, including neurosteroids, zinc, and certain anesthetics, act as allosteric modulators.[3]

The existence of allosteric sites is critical, as it allows for the development of drugs that can fine-tune inhibitory neurotransmission without directly competing with the natural ligand.

Caption: Basic mechanism of inhibitory glycinergic neurotransmission.

Section 2: Molecular Design of Tris(tert-butoxycarbonylmethyl)amine

Structural Analysis

The structure of our hypothetical analogue is N(CH₂COOC(CH₃)₃)₃. Key features include:

-

A Tertiary Amine Core: The central nitrogen atom is fully substituted, lacking the primary amine (-NH₂) group characteristic of glycine.

-

Three Carboxylate Arms: It possesses three acetate-like side chains.

-

tert-Butyl Esters: Each carboxylic acid is masked as a tert-butyl ester. This imparts significant steric bulk and high lipophilicity (fat-solubility) to the molecule.

Hypothetical Synthesis Protocol

A plausible synthesis can be designed based on standard alkylation reactions used to produce similar compounds, such as DOTA precursors.[5]

Reaction: N-alkylation of ammonia with tert-butyl bromoacetate.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Steps:

-

Reaction Setup: Dissolve ammonia (or an ammonia equivalent) and a non-nucleophilic base (e.g., proton sponge, to prevent base-catalyzed ester hydrolysis) in an anhydrous aprotic solvent like acetonitrile.

-

Addition of Alkylating Agent: Slowly add three equivalents of tert-butyl bromoacetate to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of mono-, di-, and the desired tri-substituted products.

-

Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the target compound from incompletely alkylated byproducts.

Causality Behind Choices:

-

Excess Alkylating Agent: Using a precise stoichiometry is crucial, but a slight excess of the bromoacetate may be needed to drive the reaction to completion.

-

Non-nucleophilic Base: A strong, non-nucleophilic base is chosen to scavenge the HBr formed during the reaction without competing in the alkylation or promoting side reactions like ester hydrolysis.

-

Aprotic Solvent: An aprotic solvent is essential to prevent it from reacting with the alkylating agent.

Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale & Implication for Drug Development |

| Molecular Weight | ~375.5 g/mol | Within the typical range for small molecule drugs ("Rule of 5"). |

| Lipophilicity (LogP) | High (Estimated > 3) | The three tert-butyl groups significantly increase lipid solubility. This could enhance penetration of the blood-brain barrier (BBB) but may also lead to poor aqueous solubility and potential off-target binding.[6][7] |

| Hydrogen Bonding | 0 H-bond donors, 7 H-bond acceptors | The lack of H-bond donors and multiple acceptors will influence solubility and receptor binding interactions. |

| Chemical Stability | Stable at neutral pH. Labile to strong acid. | The tert-butyl esters are classic protecting groups that are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). They are generally stable to base. |

Section 3: A Critical Evaluation as a Glycine Analogue

The structure of tris(tert-butoxycarbonylmethyl)amine presents immediate challenges to its function as a direct glycine mimetic.

Unsuitability as a Direct Agonist

Glycine binds to the orthosteric site of the GlyR via its charged amino (-NH₃⁺) and carboxylate (-COO⁻) groups. Our hypothetical molecule lacks both of these critical pharmacophores.

-

The nitrogen is a tertiary amine , which is uncharged at physiological pH and sterically hindered, making it incapable of forming the necessary ionic and hydrogen bonds within the glycine binding pocket.

-

The carboxylic acids are masked as bulky, neutral esters , preventing any electrostatic interaction with receptor residues.

Hypothesis 1: A CNS-Targeted Prodrug

A more compelling hypothesis is that the molecule functions as a prodrug .

Caption: The prodrug concept for CNS delivery and activation.

Mechanism:

-

BBB Penetration: The high lipophilicity of the tert-butyl esters allows the intact molecule to passively diffuse across the blood-brain barrier.[6][8] This is a common strategy for improving CNS delivery of drugs containing carboxylic acids.[8][9]

-

CNS Bioactivation: Once in the brain, endogenous esterase enzymes would cleave the three tert-butyl ester groups.

-

Active Metabolite: This hydrolysis would unmask the carboxylic acids, releasing the active metabolite: Nitrilotriacetic Acid (NTA) , N(CH₂COOH)₃.

The Critical Question: What is the biological activity of NTA? NTA is a well-known tripodal chelating agent for various metal ions, including Ca²⁺, Cu²⁺, and Fe³⁺.[10] Its primary biological activities are related to this metal sequestration.[11] Crucially, NTA is classified as a rodent carcinogen, with toxicity and tumor formation linked to its effects on metal ion homeostasis in the kidney and urinary tract.[12][13] There is no evidence in the literature to suggest NTA directly or allosterically modulates glycine receptors. Its action as a chelator could indirectly affect neuronal function, but this would be a non-specific and potentially toxic mechanism.

Trustworthiness Check: The prodrug hypothesis, while chemically sound, leads to the formation of a metabolite with a known toxicity profile and no established beneficial activity at the target receptor. This raises significant safety concerns and undermines its potential as a therapeutic.

Hypothesis 2: An Allosteric Modulator

An alternative, albeit less likely, hypothesis is that the intact, lipophilic molecule acts as an allosteric modulator . Its bulky structure might allow it to bind to a hydrophobic pocket on the GlyR, distinct from the glycine binding site, and influence channel gating. This would be consistent with the diverse structures of known GlyR modulators.[3] However, without any experimental evidence, this remains purely speculative.

Section 4: A Self-Validating Experimental Workflow for Evaluation

To rigorously test these hypotheses, a multi-stage validation process is required.

Stage 1: Synthesis, Purification, and Characterization

-

Objective: To successfully synthesize the target compound and confirm its identity and purity.

-

Methodology:

-

Perform the synthesis as outlined in Section 2.2.

-

Purify the final product by flash chromatography or preparative HPLC.

-

Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine purity using HPLC (>95% purity required for biological assays).

-

Stage 2: In Vitro Pharmacological Profiling

-

Objective: To determine if the compound or its metabolite interacts with the glycine receptor.

-

Methodology:

| Experiment | Cell System | Protocol | Expected Outcome & Interpretation |

| Radioligand Binding Assay | Membranes from HEK293 cells expressing human α1 GlyR | Assess the ability of the compound to displace [³H]strychnine. | No displacement: The compound does not bind to the orthosteric site. Displacement: Suggests binding at or near the strychnine site (unlikely). |

| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus oocytes or HEK293 cells expressing human α1 GlyR | 1. Apply glycine (at its EC₅₀) to elicit a baseline current. 2. Co-apply glycine with the test compound. | Potentiation of current: Positive allosteric modulator (PAM). Inhibition of current: Negative allosteric modulator (NAM). No change: No allosteric activity. |

| Metabolite Activity Test | Same as above | Synthesize authentic NTA and test its activity in the electrophysiology assay. | Determine if NTA has any direct or allosteric effect on GlyR. Based on literature, no effect is expected. |

| Prodrug Conversion Assay | Incubate the compound with mouse brain homogenates. | Analyze samples over time by LC-MS to quantify the parent compound and the appearance of NTA. | Detection of NTA: Confirms the compound is metabolized by brain enzymes. Rate of conversion: Provides data on the prodrug's half-life in a relevant biological matrix. |

Stage 3: In Vivo Pharmacokinetic and Target Engagement Studies

-

Objective: To assess BBB penetration and confirm the prodrug hypothesis in a living system.

-

Methodology:

-

Administer the compound to mice via intravenous (IV) injection.

-

Collect blood and brain samples at multiple time points.

-

Analyze both plasma and brain homogenates by LC-MS/MS to measure the concentrations of the parent prodrug and its metabolite, NTA.[6]

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) for both the prodrug and NTA. A high Kp for the prodrug would confirm BBB penetration.

-

Observe the time course of NTA formation in the brain to validate the CNS-specific conversion.

Conclusion

Tris(tert-butoxycarbonylmethyl)amine serves as an excellent academic model for exploring the principles of drug design for CNS targets. While its structure makes it a poor candidate for a direct glycine agonist, it presents a chemically plausible design for a CNS-targeted prodrug.

However, a rigorous, science-first evaluation reveals a critical flaw: its active metabolite, nitrilotriacetic acid, is a metal chelator with a known toxicity profile and no documented therapeutic action at glycine receptors.[11][12] The alternative hypothesis of the parent compound acting as an allosteric modulator is highly speculative and would require substantial experimental validation.

Therefore, based on this in-depth analysis, tris(tert-butoxycarbonylmethyl)amine is not a viable candidate for development as a glycine analogue. The principles illustrated here—understanding the target, predicting metabolism, and prioritizing safety based on known metabolite toxicity—are fundamental to the successful and ethical development of novel therapeutics.

References

- 1. The inhibitory neuronal glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native glycine receptor subtypes and their physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nitrilotriacetic acid and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid

Introduction: Understanding the Molecule

This compound, also known by synonyms such as DTPA-tris(t-bu)ester and its CAS Number 171557-31-6, is a valuable research chemical, often utilized as a chelating agent or a building block in the synthesis of more complex molecules for drug development and biomedical research.[1][2] Its structure features a central nitrilotriacetic acid (NTA) core where two of the carboxylic acid groups are protected as tert-butyl esters. This specific chemical architecture dictates its reactivity, stability, and, consequently, the necessary safety and handling protocols. The presence of the free carboxylic acid makes the compound acidic, while the tert-butyl esters are sensitive to acidic conditions, which can cause them to hydrolyze.[3] Understanding this balance is critical for maintaining the compound's integrity and ensuring user safety.

This guide provides a comprehensive framework for researchers and laboratory professionals, grounding every recommendation in the physicochemical properties of the molecule to ensure both experimental success and a safe laboratory environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This compound is classified with a "Warning" signal word and is associated with specific health risks.

1.1 GHS Hazard Statements

The primary hazards associated with this compound are related to its irritant properties.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The causality behind these classifications stems from two molecular features. First, the free carboxylic acid group imparts acidic properties, which can irritate tissues upon contact. Second, as a fine powder, the compound can easily become airborne, leading to inhalation and contact with the sensitive mucous membranes of the respiratory tract and eyes.[4][5]

1.2 Physicochemical Properties and Associated Risks

A summary of the key physical and chemical properties is presented below. These properties directly influence the handling and storage requirements.

| Property | Value | Implication for Safety & Handling |

| CAS Number | 171557-31-6 | Unique identifier for accurate tracking and SDS retrieval.[6] |

| Molecular Formula | C₁₄H₂₅NO₆ | Provides elemental composition.[6] |

| Molecular Weight | 303.35 g/mol | Essential for accurate molar calculations when preparing solutions.[6] |

| Appearance | White to off-white powder or crystals | As a powder, it poses an inhalation risk. Handling should minimize dust generation.[4] |

| Stability | Stable under recommended storage conditions. The tert-butyl esters are labile to strong acids.[3] | Avoid contact with acidic contaminants. Store in a dry, controlled environment. |

| Solubility | DMSO: 100 mg/mL (requires sonication) | Dictates solvent choice for reconstitution. Hygroscopic nature of DMSO requires using a fresh, anhydrous grade.[6] |

Section 2: Exposure Control and Personal Protection

Controlling exposure is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and reconstitution of the solid compound should be performed in a certified chemical fume hood. This is the most effective way to control the inhalation hazard posed by the fine powder.[5]

-

Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. In case of accidental contact, these facilities are critical for rapid decontamination.[7]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be appropriate for handling a chemical powder that is a known skin, eye, and respiratory irritant.[8][9]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] When handling larger quantities where splashing of a reconstituted solution is possible, a face shield should be worn in addition to goggles.[10]

-

Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[8][9]

-

Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable for a brief task, a NIOSH-approved N95 dust mask may be used to minimize inhalation, but this is not a substitute for proper engineering controls.[9]

Caption: PPE selection workflow for handling the compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols minimizes risk and ensures the integrity of the compound for downstream applications.

3.1 Storage and Stability

Proper storage is crucial to prevent degradation, primarily the acid-catalyzed hydrolysis of the tert-butyl ester groups.[3]

-

Long-Term Storage (Powder): Store the solid compound at -20°C in a tightly sealed container.[6] The use of a desiccator is recommended to protect against moisture.

-

Short-Term Storage (Powder): For frequent use, the container can be stored in a refrigerator (2-8°C).[6]

-

Self-Validating Technique: To prevent moisture condensation, which could introduce water and potentially lead to hydrolysis, always allow the container to equilibrate to room temperature before opening.

-

Solution Storage: Prepare solutions fresh for use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[6]

3.2 Step-by-Step Weighing and Reconstitution Protocol

This protocol is designed to mitigate the risks of inhalation and contamination.

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.

-

Equilibration: Remove the container of this compound from cold storage and allow it to warm completely to room temperature on the benchtop before opening.

-

Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

-

Transfer: Carefully transfer the weighed powder to an appropriate volumetric flask or vial.

-

Solubilization: Add the desired solvent (e.g., fresh, anhydrous DMSO) to the vessel.[6] Cap the vessel and mix. If necessary, use an ultrasonic bath to aid dissolution as the compound may not be freely soluble.[6]

-

Cleanup: Dispose of the contaminated weigh boat and any disposable transfer tools in the designated solid hazardous waste container.

3.3 Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[4][11]

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

-

Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE and materials to clean it up. For a large spill, contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Contain & Neutralize (for small spills):

-

Clean Up: Once neutralized, carefully sweep the material into a dustpan and place it, along with any contaminated cleaning materials, into a clearly labeled hazardous waste container.

-

Decontaminate: Wipe the spill area with a detergent solution and water. Dispose of all cleaning materials as hazardous waste.[12]

Caption: Decision workflow for spill response.

Section 4: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.

-

Chemical Waste: All unused material and solutions containing this compound must be disposed of as hazardous chemical waste.[12]

-

Containers: Collect waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12][13]

-

Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be placed in the designated solid hazardous waste container.[14]

-

Empty Bottles: The original product bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but institutional policies may vary.[14]

-

Institutional Procedures: Always follow your institution's specific EHS guidelines for hazardous waste pickup and disposal.[13]

Conclusion

This compound is a compound with a well-defined hazard profile. Its irritant nature and potential for dust formation are the primary risks, while its chemical stability is contingent on avoiding acidic conditions. By understanding the causality behind these risks and implementing the robust engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.

References

- 1. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. This compound [cymitquimica.com]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. The use of amino acids and their derivates to mitigate against pesticide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. sams-solutions.com [sams-solutions.com]

- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 10. realsafety.org [realsafety.org]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to Tris(tert-butoxycarbonylmethyl)amine and its Pivotal Role as a Chelator Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a crucial intermediate in the synthesis of advanced chelating agents for medical applications. While the common name "tris(tert-butoxycarbonylmethyl)amine" can be ambiguous, this document focuses on the aforementioned macrocyclic compound, widely known in the field as DO3A-tert-butyl ester. Its molecular formula, weight, synthesis, and applications, particularly in the development of diagnostic and therapeutic agents, are discussed in detail. This guide serves as an essential resource for professionals engaged in radiopharmaceutical chemistry, molecular imaging, and targeted radionuclide therapy.

Introduction and Nomenclature Clarification

The nomenclature "tris(tert-butoxycarbonylmethyl)amine" can refer to more than one chemical structure. However, within the context of drug development and medical research, it is most commonly associated with 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane . This compound is a key precursor for synthesizing derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).[1][2] These macrocyclic chelators are fundamental in forming stable complexes with metal ions, particularly lanthanides like Gadolinium(III) for Magnetic Resonance Imaging (MRI) contrast agents and various radionuclides for PET/SPECT imaging and targeted therapy.[3][4]

Another related compound is Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, an acyclic molecule used as a linker in antibody-drug conjugates (ADCs) and PROTACs.[5] This guide will focus on the macrocyclic compound due to its widespread and critical use as a chelator intermediate.

Core Compound Specifications

The foundational properties of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | [6] |

| Synonyms | DO3A-t-Bu-ester, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | [6] |

| Molecular Formula | C₂₆H₅₀N₄O₆ | [2] |

| Molecular Weight | 514.7 g/mol | [6] |

| Appearance | Colorless, viscous oil which may solidify upon storage at low temperatures | [1][2] |

| Melting Point | 44–47 °C | [1][2] |

Synthesis Pathway and Protocol

The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a critical process that requires careful control to achieve high purity and yield, primarily by avoiding di- and tetra-alkylation of the cyclen starting material.[1]

Synthesis Rationale

The most common and efficient method involves the selective tris-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. The reaction's selectivity is enhanced by controlling the temperature and using a suitable base.[1] Performing the initial addition at a reduced temperature (-20 °C) minimizes the formation of the tetra-alkylated byproduct. The tri-alkylated product, often as a hydrobromide salt, can then be selectively precipitated.[1]

Detailed Experimental Protocol

This protocol is an adaptation of established literature methods.[1]

Part A: Synthesis of the Hydrobromide Salt

-

Suspend cyclen (1 eq.) and sodium acetate (3.3 eq.) in N,N-dimethylacetamide (DMA) in a reaction vessel.

-

Cool the suspension to -20 °C with vigorous stirring.

-

Add a solution of tert-butyl bromoacetate (3.3 eq.) in DMA dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the mixture into water. Add solid potassium bicarbonate until the hydrobromide salt precipitates.

-

Collect the white solid precipitate by filtration.

-

Dissolve the solid in chloroform, wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the hydrobromide salt.

Part B: Conversion to the Free Base

-

Dissolve the hydrobromide salt (1 eq.) in water at 70 °C.

-

Cool the solution to 40 °C and add a 10% aqueous potassium hydroxide solution (2 eq.).

-

Stir the mixture for 15 minutes. The free base will separate as an oil.

-

Extract the product with hexanes (3x).

-

Combine the organic layers, wash with water (3x), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a colorless, viscous oil.[1][2]

Analytical Characterization

Confirming the identity and purity of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is essential.

-

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl protons (a strong singlet around 1.4 ppm) and the methylene protons of the cyclen ring and acetate arms.[2]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The expected (M+H)⁺ ion is at m/z 515.3803.[2]

-

Elemental Analysis : Provides confirmation of the elemental composition (C, H, N) of the synthesized compound.[2]

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a protected intermediate for creating bifunctional chelators.[4]

Precursor to DOTA-tris(t-Bu ester)

By reacting the single free secondary amine on the cyclen ring, a fourth functional group can be introduced. For instance, alkylation with ethyl bromoacetate followed by hydrolysis yields 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, also known as DOTA-tris(t-Bu ester).[3] This molecule has a single free carboxylic acid arm that can be activated and conjugated to a targeting biomolecule (e.g., a peptide or antibody) via amide bond formation.[3][4]

Role of tert-Butyl Protecting Groups

The three tert-butoxycarbonylmethyl arms serve as protected forms of the carboxylic acids needed for chelation. The tert-butyl esters are stable under basic and nucleophilic conditions used for conjugation but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) after the chelator has been attached to the biomolecule.[4] This strategic protection is crucial for preventing unwanted side reactions during the synthesis of the final bioconjugate.

Application in "Theranostics"

The resulting DOTA-conjugates are central to the concept of theranostics, where a single targeting molecule can be used for both diagnosis and therapy. By chelating a diagnostic radioisotope (like Gallium-68 for PET imaging), one can visualize tumor locations. Subsequently, the same targeting molecule, chelated with a therapeutic radioisotope (like Lutetium-177), can be used to deliver a cytotoxic radiation dose to those same locations.[4]

Conclusion

1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a cornerstone molecule in the field of medicinal inorganic chemistry. Its well-defined synthesis and crucial role as a protected precursor for DOTA-based bifunctional chelators make it an indispensable tool for developing next-generation MRI contrast agents, radiopharmaceuticals for molecular imaging, and targeted radionuclide therapies. A thorough understanding of its properties and synthesis is therefore essential for any researcher or professional working in this advanced area of drug development.

References

- 1. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | C26H50N4O6 | CID 11237632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing acid-labile Nα-tert-butyloxycarbonyl (Boc) protecting groups represents a foundational and robust methodology for the chemical synthesis of peptides. This protocol details the principles and practices of Boc-SPPS, a strategy characterized by its reliance on graded acid lability for the differential removal of the temporary Nα-Boc group and more stable, benzyl-based side-chain protecting groups. We provide an in-depth exploration of the core chemical principles, step-by-step experimental protocols, and field-proven troubleshooting guidance to enable both novice and experienced researchers to successfully assemble peptide sequences with high fidelity.

Introduction to the Boc Strategy in SPPS

The pioneering work of R. Bruce Merrifield in the early 1960s revolutionized peptide science by introducing the concept of Solid-Phase Peptide Synthesis (SPPS), a breakthrough for which he was awarded the Nobel Prize in Chemistry in 1984.[][2] The core innovation was the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of subsequent amino acids, with excess reagents and byproducts being simply washed away by filtration.[][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted chemical scheme for SPPS.[4] Its logic hinges on a gradient of acid stability: the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups (typically benzyl-based ethers, esters, and carbamates) are stable to TFA but are removed simultaneously with cleavage from the resin by a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6] This graduated lability forms the chemical basis for the selective and sequential construction of the peptide chain.[5]

While the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base for Nα-deprotection, has gained widespread popularity, the Boc strategy remains highly relevant, particularly for the synthesis of long or "difficult" sequences where peptide aggregation can be problematic.[3][7]

Core Principles & Chemistry

A successful Boc-SPPS workflow is a cyclical process built on a foundation of well-understood organic chemistry reactions. Each step must be driven to completion to ensure the final peptide product is of high purity.

The Solid Support (Resin)

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

-

Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS and is used to generate C-terminal peptide acids.[8] The first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage.[8] A drawback is the potential for premature cleavage of the peptide from the resin with repeated TFA treatments during a long synthesis.[8]

-

PAM Resin (Phenylacetamidomethyl): To address the instability of the Merrifield linker, the PAM resin incorporates a more acid-stable linker, reducing peptide loss during synthesis.[3][8] Cleavage from PAM resin requires strong acids like HF.[8]

-

BHA and MBHA Resins (Benzhydrylamine and Methylbenzhydrylamine): These resins are used to produce C-terminal peptide amides.[8] The MBHA resin linker is more acid-labile than the BHA linker, making the final cleavage more facile.[8]

The Boc-SPPS Synthesis Cycle

The synthesis of a peptide proceeds through a repeated cycle of deprotection, neutralization, and coupling.

The cycle begins with the removal of the temporary Nα-Boc protecting group to expose a free amine for the next coupling reaction. This is achieved using a moderate acid.

-

Causality: The Boc group is designed to be readily cleaved by acidolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation and release of carbon dioxide.[5] A 25-50% solution of trifluoroacetic acid (TFA) in a swelling solvent like dichloromethane (DCM) is the standard reagent.[8] This concentration is acidic enough to rapidly remove the Boc group (typically in 15-30 minutes) while leaving the more robust benzyl-based side-chain protecting groups intact.[5][8]

-